

Trichloroethylene: A Comprehensive Technical Guide to its Environmental Contamination Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trichloroethylene

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Published: December 18, 2025

Executive Summary

Trichloroethylene (TCE), a volatile organic compound, has been a cornerstone of industrial processes for nearly a century, primarily utilized as a highly effective degreasing agent for metal parts.[1][2] Its widespread use, coupled with historical disposal practices, has resulted in significant and persistent environmental contamination, posing considerable risks to human health and ecosystems.[3][4] This technical guide provides an in-depth analysis of the primary sources of TCE contamination, presents quantitative data on environmental concentrations, details the standard analytical methodologies for its detection, and visualizes the key pathways of its environmental fate. Understanding these core aspects is critical for researchers, scientists, and drug development professionals investigating the toxicological effects of TCE and developing remediation strategies.

Primary Sources of Trichloroethylene Contamination

Trichloroethylene is not a naturally occurring compound; its presence in the environment is solely due to industrial and commercial activities.[5][6] The principal sources of TCE

contamination can be categorized into three main areas: industrial releases, waste disposal sites, and consumer and commercial products.

Industrial Releases

The predominant source of TCE in the environment stems from its use as an industrial solvent, particularly in the vapor degreasing of metal parts in the automotive, aerospace, and electronics manufacturing industries.[\[2\]](#)[\[7\]](#)[\[8\]](#)

- **Atmospheric Emissions:** A significant portion of industrially used TCE is released directly into the atmosphere through evaporation during degreasing operations.[\[7\]](#)[\[9\]](#) These emissions contribute to elevated ambient air concentrations, especially in industrialized areas.[\[10\]](#)[\[11\]](#)
- **Soil and Groundwater Contamination:** Improper handling, accidental spills, and leaking storage tanks and pipelines at industrial facilities are major contributors to soil and groundwater contamination.[\[5\]](#)[\[12\]](#) Due to its chemical properties, including a specific gravity greater than water, TCE can penetrate the soil and accumulate as a dense non-aqueous phase liquid (DNAPL) in aquifers, acting as a long-term source of groundwater pollution.[\[3\]](#)[\[5\]](#)

Waste Disposal Sites

Historical and ongoing disposal of industrial waste is another major pathway for TCE to enter the environment.

- **Landfills and Hazardous Waste Sites:** Improper disposal of TCE-containing solvents and sludges in landfills and hazardous waste sites has led to widespread contamination of underlying soil and groundwater.[\[5\]](#)[\[13\]](#) The U.S. Environmental Protection Agency (EPA) has identified **trichloroethylene** in at least 1,051 of the 1,854 current or former National Priorities List (NPL) hazardous waste sites.[\[9\]](#)[\[10\]](#) Leachate from these sites can carry dissolved TCE into surrounding aquifers.[\[14\]](#)
- **Military Bases:** Many military bases are significant sites of TCE contamination due to the historical use of TCE for degreasing aircraft, vehicles, and weaponry.[\[4\]](#)[\[13\]](#) Past disposal practices, often involving dumping into unlined pits, have resulted in extensive soil and groundwater contamination at numerous bases, such as Marine Corps Base Camp Lejeune.[\[3\]](#)[\[13\]](#)

Commercial and Consumer Products

While industrial uses dominate, commercial and consumer products have also contributed to TCE contamination, albeit to a lesser extent.

- **Historical Uses:** In the past, TCE was an ingredient in a variety of consumer products, including typewriter correction fluid, paint removers, adhesives, spot removers, and carpet-cleaning fluids.[\[2\]](#)[\[6\]](#)[\[13\]](#)[\[15\]](#)
- **Dry Cleaning:** TCE has been used in the dry-cleaning industry, primarily as a spot cleaner for tough stains.[\[2\]](#)[\[16\]](#)
- **Vapor Intrusion:** A significant exposure pathway for humans is vapor intrusion, where volatile TCE from contaminated groundwater or soil migrates upward through the soil and enters the indoor air of overlying buildings.[\[9\]](#)[\[13\]](#)

Quantitative Data on Environmental Contamination

The following tables summarize reported concentrations of **trichloroethylene** in various environmental media. These values can vary significantly based on proximity to contamination sources and the specific characteristics of the site.

Environmental Medium	Concentration Range	Notes	References
Ambient Air (General)	0.01 - 0.3 ppb	Mean concentrations measured across the United States.	[10] [11]
Ambient Air (Industrial Areas)	Up to 3.4 ppb	Higher concentrations are found in areas with concentrated industrial activity.	[10] [11]
Occupational Air	1 - 100 ppm	Worker exposure levels in industries such as degreasing.	[10]
Drinking Water (Contaminated Sources)	Typically <30 ppb	Detected in 9% to 34% of U.S. drinking water supply sources. The EPA Maximum Contaminant Level (MCL) is 5 µg/L (5 ppb).	[3] [7] [10]
Groundwater (Contaminated Sites)	Can exceed 700 ppb	Concentrations vary widely depending on the proximity to the source of contamination.	[17]
Food	Generally 2 - 100 ppb	Detected in some table-ready foods.	[9]

Experimental Protocols for TCE Detection

The accurate quantification of **trichloroethylene** in environmental samples is crucial for assessing contamination levels and human exposure risks. The most common analytical methods involve gas chromatography (GC) coupled with various detectors.[\[18\]](#)[\[19\]](#)

Analysis of Water Samples (EPA Method 502.2/524.2)

This method is widely used for the determination of volatile organic compounds, including TCE, in drinking water and raw water sources.

Methodology:

- **Sample Collection:** Collect water samples in amber glass vials with polytetrafluoroethylene-faced septa, ensuring no headspace.
- **Purge-and-Trap:** A sample is purged with an inert gas (e.g., helium), which bubbles through the water. The volatile TCE is transferred from the aqueous phase to the vapor phase.
- **Sorbent Trap:** The vapor is passed through a sorbent trap, where the TCE is adsorbed.
- **Thermal Desorption:** The trap is heated, and the TCE is desorbed into the carrier gas of a gas chromatograph.
- **Gas Chromatography (GC):** The TCE is separated from other volatile compounds on a capillary column.
- **Detection:**
 - **Photoionization Detector (PID):** Provides high sensitivity for compounds ionized by UV light.
 - **Electrolytic Conductivity Detector (ELCD):** Highly selective for halogenated compounds.
 - **Mass Spectrometry (MS):** Provides definitive identification and quantification based on the mass-to-charge ratio of fragmented ions.

Detection Limits:

- GC/PID: 0.3–0.5 ppb[20]
- GC/ELCD: 0.02–0.04 ppb[20]
- GC/MS: 0.02–0.19 ppb[20]

Analysis of Air Samples (EPA Method TO-15/TO-17)

These methods are used for the determination of volatile organic compounds in ambient and indoor air.

Methodology:

- Sample Collection:
 - TO-15: Air is collected in specially prepared stainless steel canisters (e.g., Summa canisters) over a specific period.[\[21\]](#)
 - TO-17: Air is drawn through a solid sorbent tube (e.g., containing Tenax®-GC) to trap the TCE.[\[21\]](#)
- Preconcentration (for low levels): Samples may be cryogenically trapped to concentrate the TCE.
- Thermal Desorption (TO-17): The sorbent tube is heated to release the trapped TCE.
- Gas Chromatography/Mass Spectrometry (GC/MS): The sample is introduced into a GC/MS system for separation, identification, and quantification.

Detection Limits:

- GC/MS can achieve detection limits in the parts per trillion (ppt) range.[\[20\]](#)

Analysis of Soil and Solid Samples (EPA Method 8260B)

This method is applicable to a wide range of solid waste matrices.

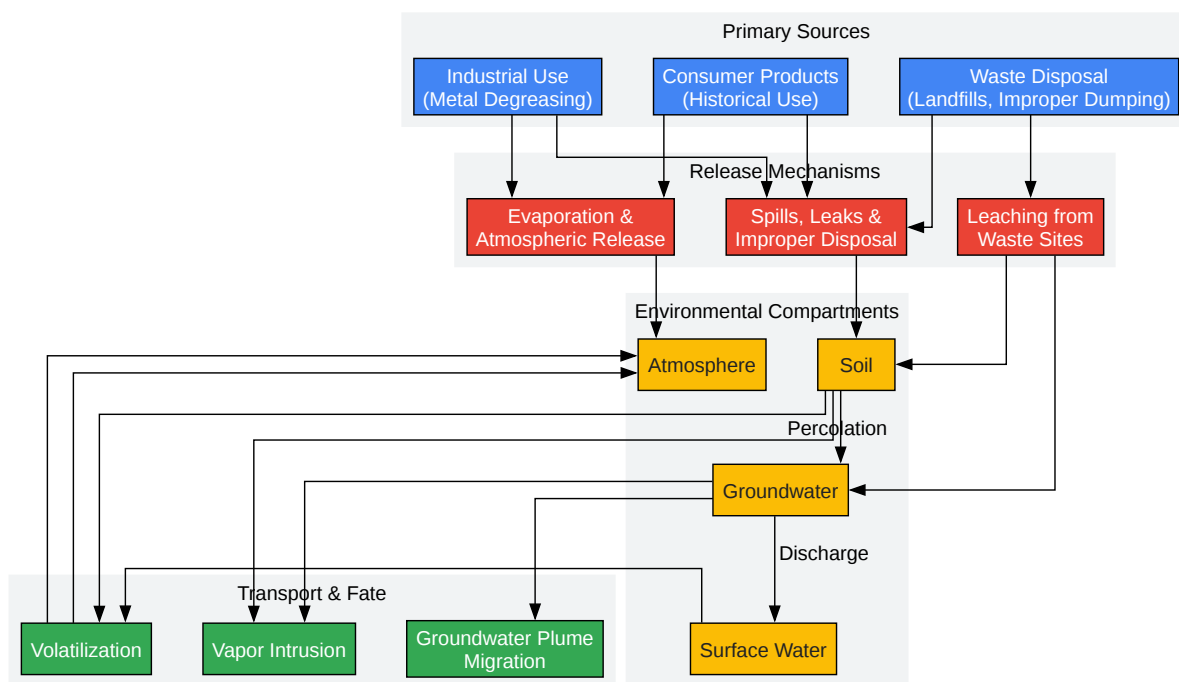
Methodology:

- Sample Preparation:
 - Methanol Extraction: A soil sample is extracted with methanol to dissolve the TCE.
 - Purge-and-Trap: A portion of the methanol extract is added to reagent water and analyzed using the purge-and-trap technique described for water samples.

- Headspace Analysis: The soil sample is placed in a sealed vial and heated. A portion of the vapor (headspace) above the sample is then injected into the GC.
- Gas Chromatography/Mass Spectrometry (GC/MS): The extracted and concentrated sample is analyzed by GC/MS.

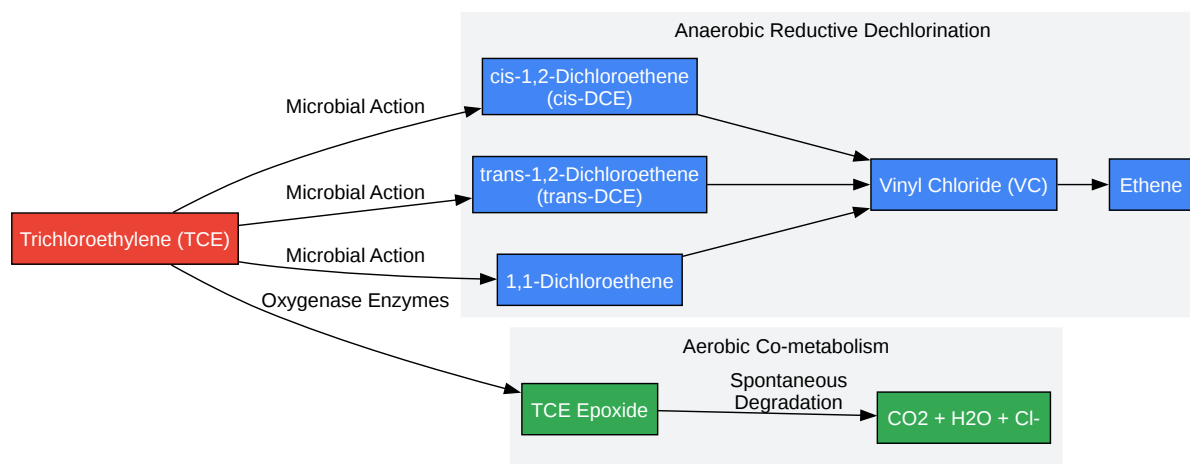
Visualization of Key Pathways

The following diagrams illustrate the primary pathways of TCE environmental contamination and its subsequent degradation.



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Caption: Flow of TCE from sources to environmental compartments.



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Caption: Simplified degradation pathways of TCE in the environment.

Conclusion

The environmental contamination landscape of **trichloroethylene** is extensive and complex, originating primarily from its industrial use as a degreaser and improper waste disposal. Its persistence in soil and groundwater, particularly as a DNAPL, presents long-term challenges for remediation. The potential for vapor intrusion into buildings poses a direct inhalation risk to human populations. A thorough understanding of the sources, environmental fate, and analytical methods for TCE is paramount for professionals in environmental science, toxicology, and drug development to accurately assess risks, develop effective cleanup technologies, and understand the health implications of exposure. Continued research and monitoring are essential to manage and mitigate the ongoing threat posed by this ubiquitous environmental contaminant.

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- To cite this document: BenchChem. [Trichloroethylene: A Comprehensive Technical Guide to its Environmental Contamination Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050587#trichloroethylene-environmental-contamination-sources]

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